molecular formula C10H9BrN2O B13918461 7-Bromo-3-methoxyquinolin-2-amine

7-Bromo-3-methoxyquinolin-2-amine

Katalognummer: B13918461
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: FAEPOYNSLWWICG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 7-Bromo-3-methoxyquinolin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxyquinolin-2-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the quinoline ring.

Industrial production methods for quinoline derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

7-Bromo-3-methoxyquinolin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinoline derivatives .

Wirkmechanismus

The mechanism of action of 7-Bromo-3-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Eigenschaften

Molekularformel

C10H9BrN2O

Molekulargewicht

253.09 g/mol

IUPAC-Name

7-bromo-3-methoxyquinolin-2-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-9-4-6-2-3-7(11)5-8(6)13-10(9)12/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

FAEPOYNSLWWICG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=C2C=C(C=CC2=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.